![molecular formula C8H18N2O B1288255 [1-(2-Aminoethyl)piperidin-4-yl]methanol CAS No. 129999-62-8](/img/structure/B1288255.png)

[1-(2-Aminoethyl)piperidin-4-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

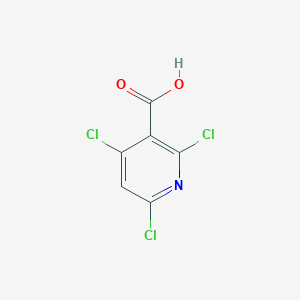

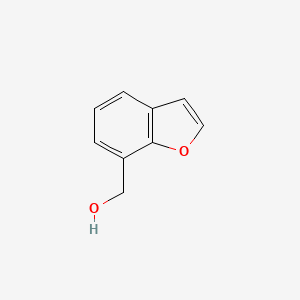

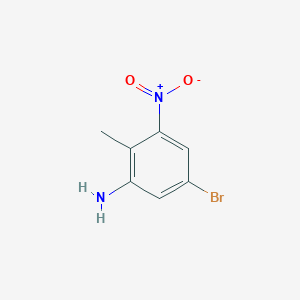

“[1-(2-Aminoethyl)piperidin-4-yl]methanol” is a chemical compound with the molecular formula C8H18N2O . It is a useful research chemical . The compound is also known as [4-(2-aminoethyl)piperidin-4-yl]methanol dihydrochloride .

Synthesis Analysis

Piperidines, which include [1-(2-Aminoethyl)piperidin-4-yl]methanol, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of [1-(2-Aminoethyl)piperidin-4-yl]methanol consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines, including [1-(2-Aminoethyl)piperidin-4-yl]methanol, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 158.24 . It is a powder at room temperature .Aplicaciones Científicas De Investigación

Anticancer Applications

Piperidine derivatives have been utilized as anticancer agents . They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

Piperidine derivatives also have potential applications as antiviral agents . Their unique structure allows them to interfere with the replication process of certain viruses.

Antimalarial Applications

The antimalarial properties of piperidine derivatives make them valuable in the field of drug discovery . They can inhibit the growth of Plasmodium parasites, which cause malaria.

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of various types of bacteria and fungi, making them useful in treating infections.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have analgesic and anti-inflammatory properties . They can help relieve pain and reduce inflammation, making them useful in managing conditions like arthritis.

Anti-Alzheimer Applications

Piperidine derivatives have potential applications in the treatment of Alzheimer’s disease . They can help improve cognitive function and slow the progression of the disease.

Antipsychotic Applications

Piperidine derivatives can be used as antipsychotic agents . They can help manage symptoms of mental disorders like schizophrenia.

Mecanismo De Acción

Target of Action

Piperidine derivatives, which this compound is a part of, have been found to interact with a variety of targets in the body, including various enzymes and receptors .

Mode of Action

It is known that piperidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some piperidine derivatives have been found to inhibit certain enzymes, thereby altering the biochemical pathways within the cell .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, often through their interaction with enzymes and receptors .

Result of Action

Given that piperidine derivatives can interact with a variety of targets, it is likely that this compound could have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [1-(2-Aminoethyl)piperidin-4-yl]methanol. These factors could include the pH of the environment, the presence of other compounds, and the temperature .

Safety and Hazards

Direcciones Futuras

Piperidines are a significant part of the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including [1-(2-Aminoethyl)piperidin-4-yl]methanol, is an important task of modern organic chemistry .

Propiedades

IUPAC Name |

[1-(2-aminoethyl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-3-6-10-4-1-8(7-11)2-5-10/h8,11H,1-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPGIVPZQUNHRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598123 |

Source

|

| Record name | [1-(2-Aminoethyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Aminoethyl)piperidin-4-yl]methanol | |

CAS RN |

129999-62-8 |

Source

|

| Record name | [1-(2-Aminoethyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Thiazol-5-ylmethyl N-[5-[(2-amino-3-methylbutanoyl)amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate;hydrochloride](/img/structure/B1288179.png)

![3-[(3,4-Dimethoxyphenyl)sulfanyl]propanoic acid](/img/structure/B1288191.png)

![2-Bromo-5-chlorobenzo[d]thiazole](/img/structure/B1288203.png)